molecular formula C17H19N3O4S B2725248 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1797708-70-3

1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2725248
CAS No.: 1797708-70-3
M. Wt: 361.42
InChI Key: FERRTWGTRDVYCV-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a pyridin-2-yloxy group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Methylsulfonyl Group: The piperazine ring is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Formation of the Pyridin-2-yloxy Phenyl Ring: The phenyl ring is substituted with a pyridin-2-yloxy group through a nucleophilic aromatic substitution reaction.

    Coupling Reaction: Finally, the two fragments are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Comparison with Similar Compounds

Similar Compounds

    1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine: Unique due to its specific substitution pattern and methanone linkage.

    (4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)ethanone: Similar structure but with an ethanone linkage instead of methanone.

    (4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)propanone: Similar structure but with a propanone linkage.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperazine ring and a pyridin-2-yloxy phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-25(22,23)20-11-9-19(10-12-20)17(21)14-5-4-6-15(13-14)24-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERRTWGTRDVYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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